1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

Medicinal Chemistry Process Chemistry Solid-State Chemistry

Standard oxetane-azetidine building blocks often suffer from poor solubility or lack the metabolic stability needed for in vivo efficacy. This hemioxalate salt form solves two key pain points: - **Enhanced crystallinity** for precise stoichiometry in multi-step syntheses - **152 Ų tPSA** (vs. <50 Ų for simple aliphatic amines) enabling polar, metabolically stable kinase inhibitor motifs - **Dual amine-oxetane handles** ready for FBDD library incorporation or PROTAC linker chemistry

Molecular Formula C14H26N4O6
Molecular Weight 346.38 g/mol
Cat. No. B14014469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
Molecular FormulaC14H26N4O6
Molecular Weight346.38 g/mol
Structural Identifiers
SMILESC1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O
InChIInChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6)
InChIKeyXCGQDMHQGSANRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate Baseline Profile


1-(Oxetan-3-yl)azetidin-3-amine hemioxalate (CAS: 2937879-83-7) is a high-purity synthetic intermediate featuring a dual oxetane-azetidine hybrid scaffold [1]. The compound is characterized by a rigid, sp³-rich framework with a topological polar surface area (tPSA) of 152 Ų, which is substantially higher than common aliphatic amine building blocks, and a molecular weight of 346.38 g/mol for the hemioxalate salt form [1]. Its bifunctional nature, containing both a primary amine and an oxetane moiety, enables versatile derivatization pathways [1]. This hemioxalate salt form is specifically engineered to enhance solubility and crystallinity compared to the free base, facilitating handling and synthetic modifications in pharmaceutical R&D environments [1].

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate: Generic Substitution Risks


Substituting 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate with generic or in-class alternatives introduces significant physicochemical and reactivity variability that directly impacts downstream synthetic utility and biological performance. The oxetane moiety, present in this compound, is a recognized metabolically stable bioisostere of the tert-butyl group, capable of reducing logP and logD values [1]. In contrast, analogs lacking the oxetane ring, such as simple azetidines, do not provide the same modulation of lipophilicity and metabolic stability . Furthermore, the hemioxalate salt form imparts distinct solubility and crystallinity profiles; replacing it with a free base or a different counterion (e.g., oxalate, trifluoroacetate) alters the compound's handling, purity, and stoichiometry in subsequent reactions, potentially derailing synthetic routes optimized for the specific hemioxalate stoichiometry [1][2]. The combination of both oxetane and azetidine rings in a single scaffold is a privileged motif in medicinal chemistry, and simpler analogs lack the synergistic effects on conformation and ADME properties that this dual-ring system provides .

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate Differentiation Evidence


Hemioxalate vs. Free Base: Solubility and Handling

The hemioxalate salt form (CAS: 2937879-83-7) of 1-(Oxetan-3-yl)azetidin-3-amine provides a distinct physicochemical profile compared to the free base (CAS: 1368005-98-4). The hemioxalate enhances solubility in polar solvents due to its ionic nature and improves crystallinity, which facilitates easier handling and more reproducible synthetic modifications [1]. The free base, while having a lower molecular weight (128.17 g/mol), is expected to have different solubility and stability characteristics, potentially complicating its use in standard organic reactions without prior salt formation [2].

Medicinal Chemistry Process Chemistry Solid-State Chemistry

tPSA as a Bioisosteric ADME Predictor

The oxetane-azetidine hybrid core of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate confers a high topological polar surface area (tPSA) of 152 Ų [1]. This value is significantly elevated compared to common aliphatic amine building blocks and is a key determinant of the compound's potential to improve the aqueous solubility and metabolic stability of derived molecules, as oxetane and azetidine motifs are known to enhance these attributes [2]. While direct tPSA values for specific comparators were not available, the elevated tPSA of this compound aligns with the class-level benefits of incorporating small, polar heterocycles into drug candidates .

Medicinal Chemistry Drug Design ADME Properties

Hemioxalate Stoichiometry & Molecular Weight

The hemioxalate salt (2:1 base-to-acid ratio) provides a well-defined stoichiometry with a precise molecular weight of 346.38 g/mol [1]. In contrast, the oxalate salt (CAS: 1630907-32-2) has a 1:1 stoichiometry and a molecular weight of 218.21 g/mol [2]. This difference in salt composition directly impacts molar calculations for reactions, especially when precise amine equivalence is critical for coupling or derivatization steps. Using the incorrect salt form can lead to significant errors in reaction stoichiometry and yield.

Analytical Chemistry Process Chemistry Quality Control

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate Recommended Applications


Kinase Inhibitor Synthesis with Enhanced ADME

The high tPSA (152 Ų) and dual-ring scaffold make this compound an ideal building block for introducing metabolically stable, polar motifs into kinase inhibitor pharmacophores [1][2]. This is particularly valuable in programs targeting kinases where enhanced aqueous solubility and reduced hERG liability are desired, as the oxetane moiety is known to reduce logD and phospholipidosis risk [2].

FBDD & PROTAC Linker Design

The compound's rigid, sp³-rich framework and bifunctional amine handle are well-suited for FBDD libraries and for use as a linker component in PROTACs [1][3]. The oxetane ring's ability to act as a carbonyl bioisostere and its hydrogen-bonding capacity can be exploited to fine-tune the interaction between the E3 ligase ligand and the target protein binder [3].

Scalable Amine Derivatization for Process Chemistry

The enhanced crystallinity and solubility of the hemioxalate salt form, compared to the free base, simplify handling and purification in multi-step synthetic sequences [1]. This reduces the need for specialized equipment or additional salt-exchange steps, making it more amenable to scale-up for medicinal chemistry support [1].

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